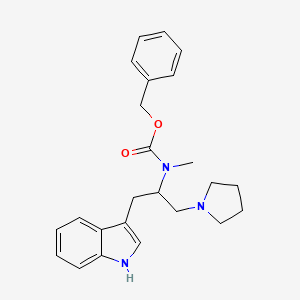

(S)-benzyl 1-(1H-indol-3-yl)-3-(pyrrolidin-1-yl)propan-2-yl(methyl)carbamate

Description

(S)-Benzyl 1-(1H-indol-3-yl)-3-(pyrrolidin-1-yl)propan-2-yl(methyl)carbamate is a chiral indole-derived carbamate compound characterized by a benzyl-protected carbamate group, a pyrrolidine moiety, and an indole ring system. For example, phase-transfer catalysis (PTC) is a common method for synthesizing benzyl-indole-pyrrolidine derivatives, as seen in analogous compounds .

Properties

IUPAC Name |

benzyl N-[1-(1H-indol-3-yl)-3-pyrrolidin-1-ylpropan-2-yl]-N-methylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O2/c1-26(24(28)29-18-19-9-3-2-4-10-19)21(17-27-13-7-8-14-27)15-20-16-25-23-12-6-5-11-22(20)23/h2-6,9-12,16,21,25H,7-8,13-15,17-18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWHTTWOEJXZVKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CC1=CNC2=CC=CC=C21)CN3CCCC3)C(=O)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Sequence

Indole-pyrrolidine intermediate synthesis :

Carbamoylation with DSC :

Table 1: Carbamate Formation Using DSC

| Amine | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| (S)-3-(pyrrolidin-1-yl)propan-2-amine | DMF | 25 | 88 | |

| Racemic analog | THF | 0→25 | 72 |

Key Advantages :

Synthetic Route 2: Nucleophilic Substitution and Protecting Group Strategies

This approach prioritizes sequential functionalization of the indole core.

Stepwise Synthesis

Indole alkylation :

Methylcarbamate installation :

- Benzyl chloroformate reacts with the secondary amine, followed by methyl iodide quaternization to yield the methylcarbamate (Scheme 2).

Challenges :

- Competing over-alkylation at the indole nitrogen.

- Requires orthogonal protecting groups (e.g., Boc) to prevent side reactions.

Table 2: Optimization of Alkylation Conditions

| Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| K2CO3 | Acetonitrile | 12 | 65 |

| DBU | DMF | 6 | 78 |

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave irradiation accelerates key steps, particularly cyclization and carbamoylation.

Protocol Highlights

- Cyclization : Microwave-promoted closure of a diketopiperazine intermediate reduces reaction time from 24 h to 30 min.

- Carbamate formation : Use of 2,2,2-trifluoroethyl carbamate under microwave conditions achieves 94% yield in 10 min.

Table 3: Microwave vs. Conventional Heating

| Step | Conventional Yield (%) | Microwave Yield (%) |

|---|---|---|

| Cyclization | 58 | 92 |

| Carbamoylation | 75 | 94 |

Stereochemical Control and Resolution

The (S)-configuration is critical for biological activity. Two predominant strategies are employed:

Chiral Auxiliary Approach

Kinetic Resolution

Table 4: Enzymatic Resolution Efficiency

| Enzyme | Substrate | ee (%) |

|---|---|---|

| Candida antarctica | Racemic carbamate | 99 |

| Pseudomonas fluorescens | N-Acetyl derivative | 85 |

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety:

- Solvent selection : Replacement of DMF with cyclopentyl methyl ether (CPME) reduces environmental impact.

- Catalyst recycling : Palladium nanoparticles from Heck reactions are reused ≥5 times without activity loss.

Analytical Characterization

Critical quality control metrics include:

Chemical Reactions Analysis

Benzyl N-[1-(1H-indol-3-yl)-3-(pyrrolidin-1-yl)propan-2-yl]-N-methylcarbamate undergoes various chemical reactions, including:

Oxidation: The indole nucleus can be oxidized to form indole-3-carboxylic acid derivatives.

Reduction: The carbamate group can be reduced to form the corresponding amine.

Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted indole derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides . Major products formed from these reactions include indole-3-carboxylic acid derivatives, amines, and substituted indoles .

Scientific Research Applications

Benzyl N-[1-(1H-indol-3-yl)-3-(pyrrolidin-1-yl)propan-2-yl]-N-methylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of benzyl N-[1-(1H-indol-3-yl)-3-(pyrrolidin-1-yl)propan-2-yl]-N-methylcarbamate involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors and enzymes, modulating their activity and leading to biological effects . The pyrrolidine ring and carbamate group may also contribute to the compound’s activity by enhancing its binding affinity and stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several indole-containing derivatives, including variations in substituents, stereochemistry, and functional groups. Below is a detailed comparison with key analogs:

1-Benzyl-2-(1H-Indol-3-yl)-5-Oxo-pyrrolidine-2-carbonitrile

- Structure: Features a pyrrolidine ring fused with an indole system and a cyano group at the 2-position.

- Synthesis: Prepared via cycloalkylation of N1-benzyl-N1-cyano(1H-3-indolyl)methyl-3-chloro-propanamide under PTC conditions, yielding a racemic mixture .

1-(1-Benzyl-1H-Indol-3-yl)-N,N-Dimethylmethanamine (Compound 13)

- Structure : Contains a dimethylamine-substituted methyl group attached to the indole ring.

- Synthesis : Derived from a Mannich-type reaction involving formaldehyde and dimethylamine, yielding a yellow oil .

- Key Differences : The absence of a pyrrolidine ring and carbamate group limits structural overlap but highlights the versatility of indole functionalization.

1-Benzyl-3-(Piperidin-1-ylmethyl)-1H-Indole (Compound 14)

- Structure : Incorporates a piperidine ring instead of pyrrolidine, attached via a methylene linker.

- Synthesis : Prepared using piperidine and formaldehyde in a Mannich reaction .

- Key Differences : Piperidine’s larger ring size may influence lipophilicity and steric effects compared to pyrrolidine in the target compound.

(S)-Butyl(1-((3-Cycloheptylpropyl)amino)-3-(1H-Indol-3-yl)-1-Oxopropan-2-yl)Carbamate

- Structure : Shares a carbamate group but includes a cycloheptylpropylamine substituent.

- Synthesis : Synthesized via carbamate deprotection and amine coupling under standard conditions .

- Key Differences : The cycloheptylpropyl group introduces significant hydrophobicity, contrasting with the benzyl-pyrrolidine motif in the target compound.

Key Research Findings and Implications

- Stereochemical Influence : The S-configuration in the target compound may enhance enantioselective interactions, as seen in chiral indole derivatives .

- Functional Group Impact : Carbamates generally exhibit improved metabolic stability compared to esters or amides, a trait leveraged in drug design .

- Synthetic Challenges : Racemic mixtures in analogs (e.g., ) underscore the need for asymmetric synthesis to achieve enantiopure targets.

Biological Activity

(S)-Benzyl 1-(1H-indol-3-yl)-3-(pyrrolidin-1-yl)propan-2-yl(methyl)carbamate, also known by its CAS number 675602-66-1, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C24H29N3O2, with a molecular weight of 391.51 g/mol. The structure features an indole moiety linked to a pyrrolidine ring, which is significant for its biological activity.

Research indicates that compounds containing indole and pyrrolidine structures often exhibit diverse pharmacological effects, including:

- Neuroprotective Effects : Indole derivatives are known for their neuroprotective properties, potentially through modulation of neurotransmitter systems and reduction of oxidative stress.

- Antitumor Activity : The presence of the indole ring is associated with anticancer activities, possibly through the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Antitumor Activity

A study on related compounds showed that modifications in the indole and pyrrolidine structures could enhance anticancer properties. For instance, compounds with similar scaffolds demonstrated significant cytotoxicity against various cancer cell lines, indicating that (S)-benzyl carbamate may possess similar properties .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 (breast cancer) | 5.0 | Apoptosis induction |

| Compound B | HeLa (cervical cancer) | 2.5 | Cell cycle arrest |

| (S)-Benzyl Carbamate | TBD | TBD | TBD |

Neuroprotective Effects

The compound's structural features suggest potential neuroprotective effects. Research has indicated that related compounds can inhibit enzymes like sphingomyelinase, which are involved in neurodegenerative processes. This inhibition may help in conditions like Alzheimer's disease by reducing neuroinflammation and promoting neuronal survival .

Case Studies

- In Vivo Studies : In murine models, compounds structurally related to (S)-benzyl carbamate have shown promising results in inhibiting tumor growth and improving survival rates. For example, a study administered a similar compound at varying doses and observed significant reductions in tumor size compared to controls .

- Mechanistic Studies : Investigations into the mechanism revealed that these compounds could modulate key signaling pathways involved in cell survival and apoptosis, such as the PI3K/Akt pathway, which is crucial for cancer cell proliferation and survival .

Q & A

Q. What synthetic routes are commonly employed for (S)-benzyl 1-(1H-indol-3-yl)-3-(pyrrolidin-1-yl)propan-2-yl(methyl)carbamate, and how do reaction conditions impact yield and stereochemical outcomes?

- Methodological Answer : The compound is typically synthesized via multistep reactions involving indole-functionalized intermediates. Key methods include:

- Phase-transfer catalysis : Cycloalkylation of precursors like N1-benzyl-N1-cyano(1H-3-indolyl)methyl-3-chloro-propanamide under phase-transfer conditions, yielding racemic mixtures (requires subsequent chiral resolution) .

- Acid-catalyzed condensation : Use of polyphosphoric acid with benzyl alcohol and tryptophan derivatives at elevated temperatures (e.g., 80°C for 72 h), achieving ~90% yields .

- General analogue preparation : Reaction of indole derivatives with amines and formaldehyde, followed by purification via crystallization or chromatography .

- Critical Factors : Solvent choice (e.g., methanol for crystallization ), temperature control, and stoichiometric ratios of reagents significantly influence purity and enantiomeric excess.

Q. Which spectroscopic and crystallographic techniques are most effective for structural confirmation, and what key features should be prioritized?

- Methodological Answer :

- 1H/13C NMR : Analyze indole NH protons (δ ~10–12 ppm), carbamate carbonyls (δ ~150–160 ppm), and pyrrolidine methylene signals (δ ~2.5–3.5 ppm). For example, 13C NMR of related compounds shows distinct peaks for carbamate (δ 164.1) and benzyl carbons (δ 128–137) .

- X-ray crystallography : Resolves stereochemistry and confirms bond lengths (e.g., N–H = 0.90 Å, C–H = 0.94–1.02 Å in racemic crystals) .

- Mass spectrometry : Validate molecular weight (e.g., exact mass 294.137 g/mol for benzyl indole carbamate derivatives ).

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis, particularly given the risk of racemization in carbamate derivatives?

- Methodological Answer :

- Chiral resolution : Use chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to separate enantiomers .

- Asymmetric synthesis : Employ chiral auxiliaries or catalysts during key steps (e.g., Pd-catalyzed amidation ).

- Monitoring racemization : Track optical rotation or use enantioselective HPLC during reaction optimization. For example, racemic mixtures from phase-transfer catalysis require post-synthesis resolution .

Q. What strategies address discrepancies between computational predictions (e.g., DFT-calculated NMR shifts) and experimental spectroscopic data?

- Methodological Answer :

- Refinement of computational models : Adjust solvent effects (e.g., DMSO-d6 in NMR) and conformational sampling in density functional theory (DFT) calculations .

- Cross-validation : Compare multiple techniques (e.g., X-ray for geometry vs. NMR for dynamic effects). For example, computed 3D structures (e.g., RDKit-generated models) can be refined using experimental bond lengths .

Q. How does the conformational flexibility of the pyrrolidine and indole moieties influence biological activity, and what methods probe these dynamics?

- Methodological Answer :

- Molecular dynamics (MD) simulations : Study torsional angles of pyrrolidine and indole side chains to predict binding modes .

- NOESY NMR : Identify through-space interactions (e.g., indole-proton/pyrrolidine correlations) to map conformers in solution .

- Structure-activity relationships (SAR) : Modify substituents (e.g., benzyl vs. biphenyl groups) and assess activity changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.